molecular formula C8H13FO3 B3009409 Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate CAS No. 2287290-10-0

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate

Cat. No.: B3009409
CAS No.: 2287290-10-0
M. Wt: 176.187
InChI Key: LALCJMXBRTZKSM-WRXNHJIOSA-N
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Description

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate is a versatile chemical compound with a unique structure that includes a cyclobutane ring substituted with a fluoro group, a hydroxymethyl group, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate typically involves the reaction of ethyl 3-bromocyclobutane-1-carboxylate with a fluorinating agent. One common method is the treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide, followed by fluorination . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid.

    Reduction: 3-fluoro-3-(hydroxymethyl)cyclobutanol.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate is used in several scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions involving cyclobutane derivatives.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.

    Industry: As an intermediate in the production of materials with specific properties

Mechanism of Action

The mechanism by which ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate exerts its effects depends on its interaction with molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclobutane ring provides rigidity to the molecule, influencing its overall bioactivity. The hydroxymethyl group can participate in hydrogen bonding, further affecting the compound’s interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromocyclobutane-1-carboxylate: A precursor in the synthesis of ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate.

    3-fluorocyclobutanol: A structurally related compound with similar reactivity.

    Cyclobutane-1,3-dicarboxylic acid: Another cyclobutane derivative with different functional groups.

Uniqueness

This compound is unique due to the presence of both a fluoro group and a hydroxymethyl group on the cyclobutane ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO3/c1-2-12-7(11)6-3-8(9,4-6)5-10/h6,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALCJMXBRTZKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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